

physical and chemical properties of (5R,6S)-5,6-diphenyl-2-morpholinone

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Compound of Interest

Compound Name: (5R,6S)-5,6-diphenyl-2-morpholinone

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Technical Guide: (5R,6S)-5,6-diphenyl-2-morpholinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R,6S)-5,6-diphenyl-2-morpholinone is a chiral organic compound belonging to the morpholinone class of heterocyclic compounds. Its structure features a morpholine-2-one core with two phenyl substituents at the 5 and 6 positions, with a specific stereochemistry (5R, 6S). The morpholine scaffold is a key feature in numerous bioactive molecules and approved drugs, valued for its favorable physicochemical and metabolic properties. While specific biological activities for this particular stereoisomer are not extensively documented in publicly available literature, its structural motifs suggest potential for investigation in various therapeutic areas. This guide provides a summary of its known physical and chemical properties.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **(5R,6S)-5,6-diphenyl-2-morpholinone**. It is important to note that some of these values are predicted based on computational models.

Property	Value	Citation(s)
Molecular Formula	C ₁₆ H ₁₅ NO ₂	[1]
Molecular Weight	253.3 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	139-141 °C	[1][2]
Boiling Point (Predicted)	444.0 ± 45.0 °C	[1][2]
Density (Predicted)	1.159 ± 0.06 g/cm ³	[1][2]
pKa (Predicted)	5.68 ± 0.60	[1]
Storage Conditions	Store at 2–8 °C under an inert gas (e.g., Nitrogen or Argon).	[2]
CAS Number	282735-66-4	[1][2]

Chemical Properties and Identifiers

This table provides additional chemical identifiers and computed properties for the molecule.

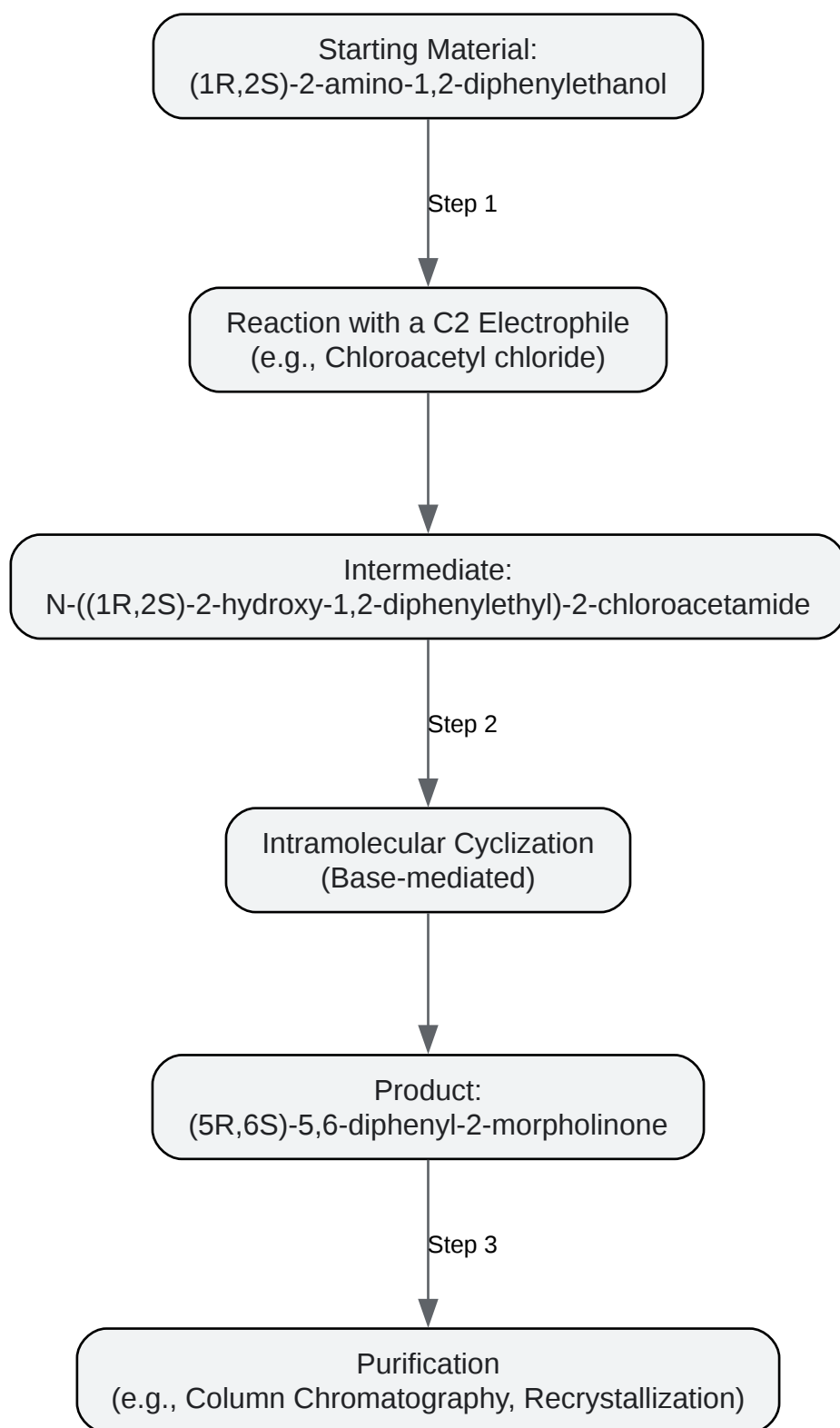
Identifier/Property	Value	Citation(s)
IUPAC Name	(5R,6S)-5,6-diphenylmorpholin-2-one	
InChI	InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2/t15-,16+/m1/s1	
InChIKey	LTPOSIZJPDSIL-CVEARBPZSA-N	
SMILES	<chem>C1C(=O)OC(C(N1)C2=CC=C</chem> <chem>C=C2)C3=CC=CC=C3</chem>	
XLogP3 (Computed)	2.5	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	2	[1]

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the specific synthesis of **(5R,6S)-5,6-diphenyl-2-morpholinone** is not readily available in the reviewed literature. However, a general synthetic approach for morpholin-2-ones can be proposed based on established organic chemistry principles. A common strategy involves the cyclization of a chiral amino alcohol precursor.

Proposed General Synthetic Workflow

The synthesis would likely begin with a chiral amino alcohol, such as (1R,2S)-2-amino-1,2-diphenylethanol. This precursor would then undergo a reaction with an appropriate two-carbon electrophile that can facilitate the formation of the lactone ring.



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Caption: Proposed general synthetic workflow for **(5R,6S)-5,6-diphenyl-2-morpholinone**.

Methodology for Key Steps (Hypothetical)

- **N-Acylation:** The starting amino alcohol, (1R,2S)-2-amino-1,2-diphenylethanol, would be dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF). A base, such as triethylamine or pyridine, would be added to neutralize the HCl generated. Chloroacetyl chloride would then be added dropwise at a reduced temperature (e.g., 0 °C) to form the N-acylated intermediate. The reaction would be monitored by Thin Layer Chromatography (TLC).
- **Intramolecular Cyclization (Williamson Ether Synthesis):** The crude intermediate would be treated with a base (e.g., sodium hydride or potassium tert-butoxide) in a polar aprotic solvent like DMF or THF. The base deprotonates the hydroxyl group, which then acts as a nucleophile, displacing the chloride on the adjacent carbon to form the morpholinone ring.
- **Purification:** The final product would be purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure **(5R,6S)-5,6-diphenyl-2-morpholinone**.

Spectral Data

Specific experimental spectral data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **(5R,6S)-5,6-diphenyl-2-morpholinone** are not available in the public domain literature. However, based on its structure, the following spectral characteristics can be anticipated:

- ^1H NMR: Signals corresponding to the aromatic protons of the two phenyl groups, a singlet or multiplet for the methylene protons of the morpholinone ring, and signals for the two methine protons at the 5 and 6 positions. A signal for the N-H proton would also be expected.
- ^{13}C NMR: Resonances for the carbons of the two phenyl rings, the carbonyl carbon of the lactone, the methylene carbon, and the two methine carbons of the morpholinone ring.
- IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O (lactone) stretch, C-O-C (ether) stretch, and aromatic C-H and C=C stretches.
- Mass Spectrometry: The molecular ion peak (M^+) would be expected at an m/z corresponding to the molecular weight of the compound (approximately 253.3).

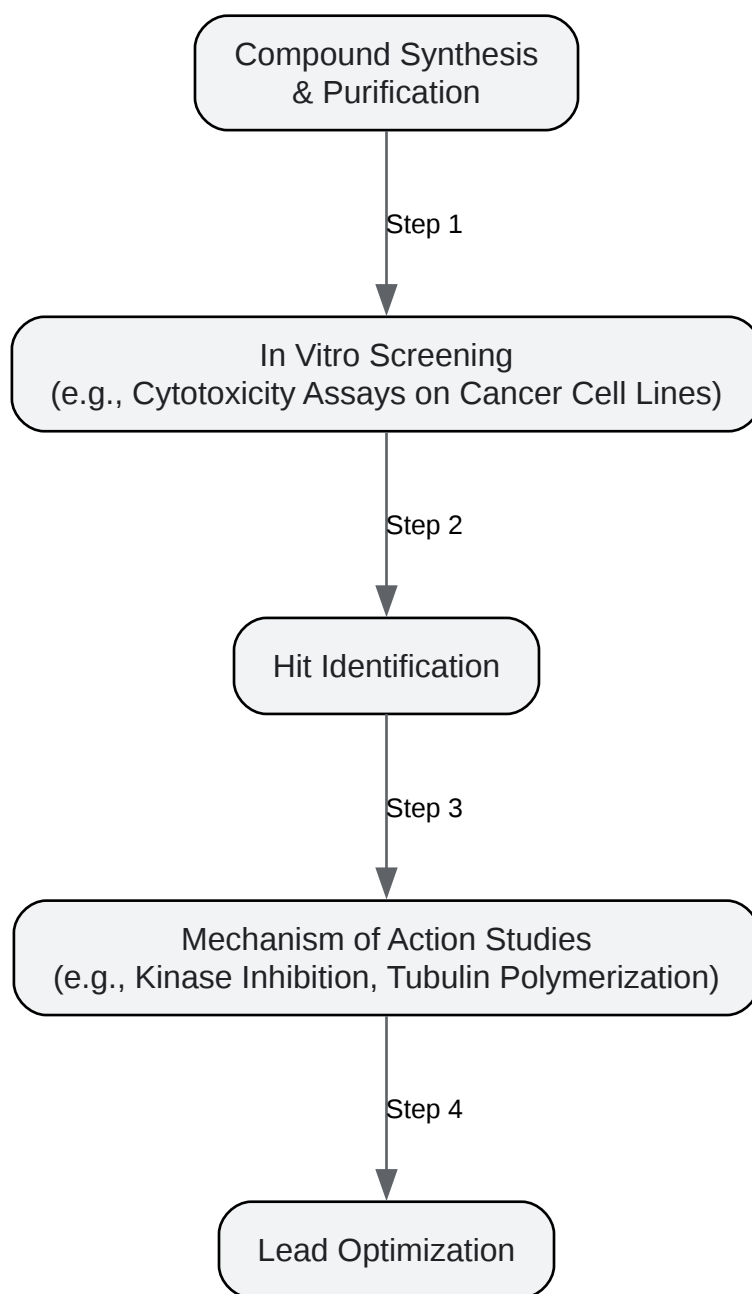
Biological and Pharmacological Profile

There is currently no specific information in the reviewed scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways for **(5R,6S)-5,6-diphenyl-2-morpholinone**.

The broader class of morpholine-containing compounds has been extensively studied and is known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[3] For instance, some morpholine derivatives act as kinase inhibitors, which are relevant in cancer chemotherapy.[3] Additionally, other diphenyl-substituted heterocyclic compounds have been investigated as potential antimitotic agents that interact with tubulin.[4]

The absence of specific data for **(5R,6S)-5,6-diphenyl-2-morpholinone** suggests that this compound represents an under-investigated area. Future research could focus on screening this molecule for various biological activities, particularly in oncology and infectious diseases, given the known properties of its structural components.

Logical Workflow for Future Biological Investigation



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Caption: A logical workflow for the future biological evaluation of the title compound.

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